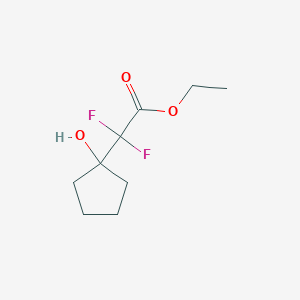

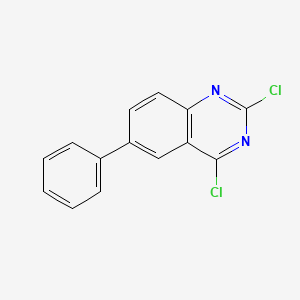

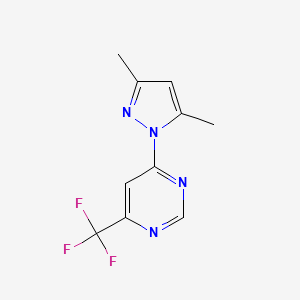

![molecular formula C10H13BO2 B2430763 [4-(But-3-en-1-yl)phenyl]boronic acid CAS No. 226422-89-5](/img/structure/B2430763.png)

[4-(But-3-en-1-yl)phenyl]boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[4-(But-3-en-1-yl)phenyl]boronic acid” is a type of boronic acid, which is a class of compounds containing a boron atom bonded to two hydroxyl groups and a phenyl group . Boronic acids are known for their versatility in organic synthesis and have been used in the development of a variety of materials, including polymers .

Synthesis Analysis

The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid . Another common method involves the use of electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

Boronic acids are planar compounds with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Boronic acids are known for their quick exchange kinetics, which makes them useful in various polymer systems . They can form dynamic covalent bonds, providing high stability at service temperature but enabling processing at elevated temperatures . This property has been utilized in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets .Physical And Chemical Properties Analysis

Boronic acids are generally considered non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts . They are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications

Boronate Affinity Materials (BAMs) for Separation and Sensing

Boronate affinity materials (BAMs) have gained significant attention in separation, sensing, imaging, diagnostics, and drug delivery. PBA-functionalized polymers, synthesized using N,N’-methylbisacrylamide (MBAA) as the crosslinker in dimethyl sulfoxide (DMSO), display ultrahigh selectivity for cis-diol-containing molecules. These BAMs can selectively recognize nucleosides, catechols, saccharides, and glycoproteins through reversible covalent reactions. The pH-dependent capture/release feature of PBA allows for pH-responsive materials, which find applications in various fields .

Fluorescent Sensors

Combining boronic acid with fluorescent moieties results in sensors that selectively detect specific analytes. For instance, a fluorescent sensor based on boronic acid and pyrene has been used to detect catechol and its amino derivatives, including dopamine, DOPA, and DOPAC .

Materials Chemistry and Catalysis

Boronic acids play a crucial role in materials chemistry. For example, boronic acid esters and anhydrates are used in organic synthesis and as building blocks for functional materials. Additionally, the interaction between boron and oxygen adjacent to a carbonyl group facilitates boronate ester formation, which has implications in catalysis and materials design .

Mechanism of Action

Target of Action

The primary target of [4-(But-3-en-1-yl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction , which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to form carbon-carbon bonds, which are fundamental in the synthesis of a wide range of chemical compounds .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of chemical compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic esters, including [4-(But-3-en-1-yl)phenyl]boronic acid, is strongly influenced by pH, with the rate of reaction considerably accelerated at physiological pH . Additionally, the compound should be stored in an inert atmosphere at low temperatures to maintain its stability .

properties

IUPAC Name |

(4-but-3-enylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h2,5-8,12-13H,1,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRZHLRXOADXLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCC=C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2430681.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)

![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2430692.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2430697.png)

![(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2430698.png)